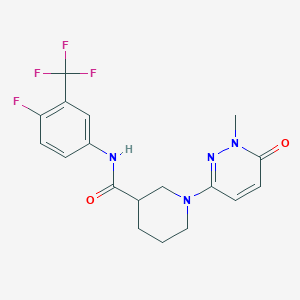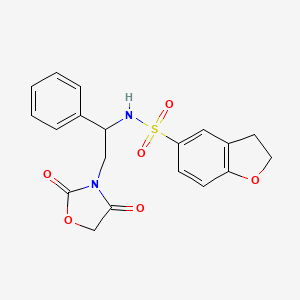
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxazolidinone ring, the phenyl group, and the sulfonamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazolidinones, phenyl groups, and sulfonamides each have characteristic reactions. For example, oxazolidinones can undergo reactions with amines to form substituted oxazolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, oxazolidinones are solid at room temperature and are soluble in organic solvents .科学的研究の応用
Carbonic Anhydrase Inhibitors and Antiglaucoma Agents
Sulfonamides, including compounds similar to the one mentioned, have been recognized for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in treating glaucoma. These inhibitors work by reducing intraocular pressure, offering a potential therapeutic application for the chemical compound . The research has highlighted the development of novel sulfonamides targeting specific isoforms of carbonic anhydrase, suggesting a continuous need for new drugs in this category that are more selective and efficacious as antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).
Antitumor Activity
Sulfonamides have shown significant antitumor activity, with research and patents focusing on compounds like pazopanib and apricoxib. These drugs, which incorporate the sulfonamide moiety, have been investigated for their effectiveness in treating various cancers. The studies suggest that sulfonamides could be key in developing new antitumor agents, providing a basis for exploring the therapeutic potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide in oncology (Gulcin & Taslimi, 2018).
Antimicrobial and Antiparasitic Properties
The presence of sulfonamides in the environment, due to their widespread use in healthcare and veterinary medicine, has been studied for its impact on human health. These compounds, including derivatives of the core structure being queried, have been utilized as antimicrobials and antiparasitics. Research highlights the need to understand the ecological and health implications of sulfonamides, suggesting an area of application in developing safer and more effective antimicrobial agents (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Broad Bioactive Spectrum
Sulfonamide derivatives have been explored for their wide range of medicinal applications, showing promise as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. This broad bioactive spectrum suggests that compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide may have diverse therapeutic applications, warranting further research in these areas (Shichao et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQTPIEPITRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)
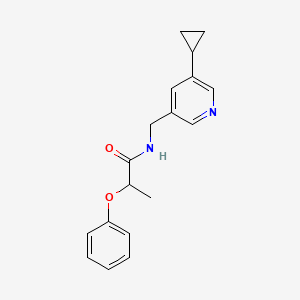
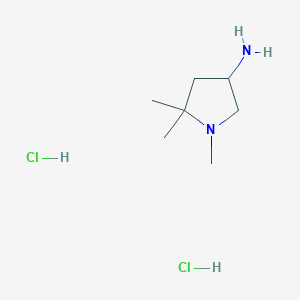
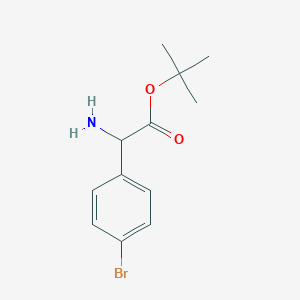
![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)
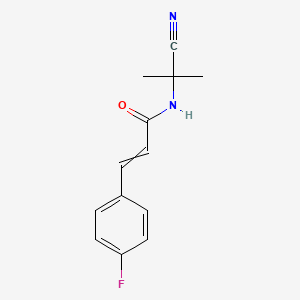
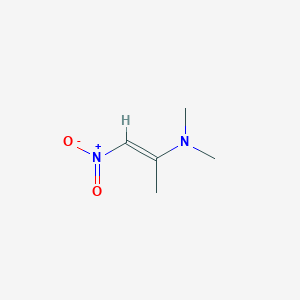
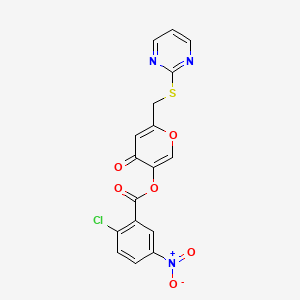
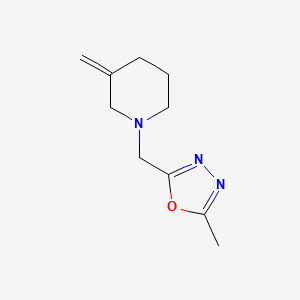
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)
![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine](/img/structure/B2705169.png)


